
Dicyclooctylhydroquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclooctylhydroquinone is a synthetic organic compound belonging to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure, which imparts unique redox properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclooctylhydroquinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxidative cyclization of dicyclooctylbenzene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, often with the addition of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclooctylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dicyclooctylquinone.
Reduction: It can be reduced to form this compound derivatives.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of substituted quinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include dicyclooctylquinone, substituted quinones, and various hydroquinone derivatives.
Aplicaciones Científicas De Investigación
Dicyclooctylhydroquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex quinone structures.
Biology: It is studied for its potential biological activity, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of polymers and other materials due to its unique redox properties.
Mecanismo De Acción
The mechanism of action of dicyclooctylhydroquinone involves its redox properties. It can undergo reversible oxidation and reduction reactions, which allow it to act as an electron carrier. This property is particularly useful in biological systems, where it can participate in redox cycling and protect cells from oxidative damage. The molecular targets and pathways involved include interactions with cellular antioxidants and enzymes involved in redox regulation.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and use in organic synthesis.
Hydroquinone: Commonly used in skin depigmentation and as an antioxidant.
Benzoquinone: A simple quinone with applications in organic synthesis and as an electron carrier.
Uniqueness
Dicyclooctylhydroquinone is unique due to its specific structure, which imparts distinct redox properties and potential applications in various fields. Its ability to undergo reversible redox reactions makes it particularly valuable in both scientific research and industrial applications.
Propiedades
Número CAS |
93841-46-4 |
|---|---|
Fórmula molecular |
C22H34O2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
2,3-di(cyclooctyl)benzene-1,4-diol |
InChI |
InChI=1S/C22H34O2/c23-19-15-16-20(24)22(18-13-9-5-2-6-10-14-18)21(19)17-11-7-3-1-4-8-12-17/h15-18,23-24H,1-14H2 |
Clave InChI |
SXJGRKIPOFQDCT-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)C2=C(C=CC(=C2C3CCCCCCC3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


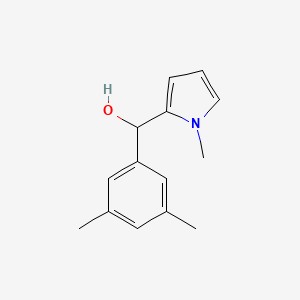


![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)

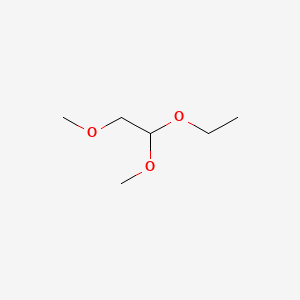
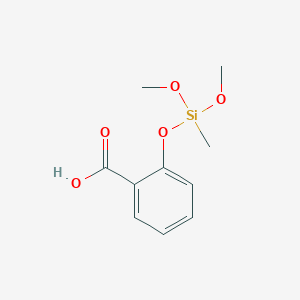
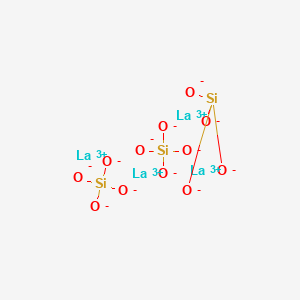
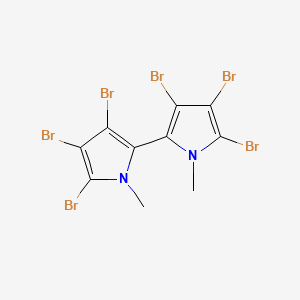
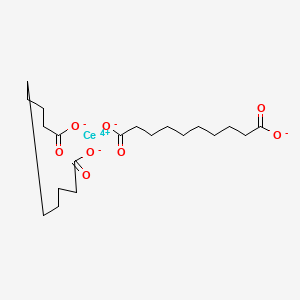


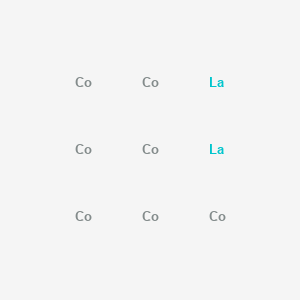
![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)
